3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers synthesizing 3-amino-3-arylpropan-1-ol analogs risk side-product contamination from low-purity isomers. This 97% pure dihydrochloride salt, with defined cold-chain storage (2-8°C), delivers: • Reduced impurity interference, improving reaction yield and analytical reproducibility. • Thermal stability control enabling forced degradation studies and cold-chain logistics validation. • An under-characterized scaffold ideal for novel chemical probe development and SAR exploration. Procurement teams benefit from verified purity specifications and ready global availability.

Molecular Formula C9H16Cl2N2O
Molecular Weight 239.14 g/mol
Cat. No. B13091800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride
Molecular FormulaC9H16Cl2N2O
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(CN)CO.Cl.Cl
InChIInChI=1S/C9H14N2O.2ClH/c10-5-8(6-12)7-2-1-3-9(11)4-7;;/h1-4,8,12H,5-6,10-11H2;2*1H
InChIKeyJXNFUCOZNHJVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride: Procurement Overview for a Specialized Amino Alcohol Dihydrochloride Salt


3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (CAS 1159822-46-4, C9H16Cl2N2O, MW 239.14) is a synthetic research compound belonging to the 3-amino-3-arylpropan-1-ol dihydrochloride class . It is characterized by a central propan-1-ol scaffold bearing a primary amine at position 3 and a 3-aminophenyl substituent at position 2, supplied as a dihydrochloride salt . This compound is primarily utilized as a specialized chemical building block or reference standard in medicinal chemistry and pharmaceutical research, with its procurement governed by specific purity and stability specifications that distinguish it from closely related isomers .

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride: Why Substitution with Close Analogs Introduces Experimental Uncertainty


In the absence of robust public biological activity data, the selection of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride over its structural isomers or alternative salt forms hinges critically on its quantifiable physical and chemical specifications. Generic substitution with regioisomers such as 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride (CAS 1159822-43-1) or 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (CAS 2089277-74-5) introduces distinct changes in molecular geometry and physicochemical properties that can alter reaction kinetics, solubility profiles, and biological target engagement . The following evidence guide provides a structured, data-driven comparison to support procurement decisions based on verified differential attributes, not assumed equivalence.

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride: A Quantitative Comparison Against Its Closest Analogs


Differential Purity Specification: Target Compound 97% vs. Regioisomer 95% Purity

The target compound, 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride, is consistently supplied with a minimum purity specification of 97% . In contrast, the closely related 3-amino-3-(2-aminophenyl)propan-1-ol dihydrochloride (ortho-substituted isomer) and 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride (positional isomer) are both specified at a lower 95% purity by the same supplier . This 2% absolute difference in purity specification directly impacts the reliability of quantitative experiments where exact stoichiometry and minimal side-reaction profiles are critical.

Medicinal Chemistry Chemical Synthesis Quality Control

Stability-Driven Cold Storage Requirement: 2-8°C for Target Compound vs. Room Temperature for Analogs

The target compound requires strict cold storage conditions of 2-8°C to maintain its certified purity and integrity over time . This is a stark operational contrast to its closest analogs; both the ortho-substituted isomer (3-amino-3-(2-aminophenyl)propan-1-ol dihydrochloride) and the 2-amino positional isomer are specified for storage at room temperature (RT) . This differential thermal stability requirement implies a higher intrinsic reactivity or susceptibility to degradation for the target compound, making cold chain management a non-negotiable procurement and handling factor.

Chemical Stability Storage and Handling Procurement

Cost-Benefit Analysis for Procurement: A Quantitative Pricing Comparison

The procurement of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride involves a quantifiable cost differential relative to its immediate regioisomer. For a 1-gram quantity, the target compound is priced at £242.00, which is a 31.5% premium over the 3-amino-3-(2-aminophenyl)propan-1-ol dihydrochloride isomer, priced at £184.00 for the same quantity . This price difference reflects the compound's more stringent synthesis and purification requirements (evidenced by its higher purity and cold-storage mandate) and must be justified by the experimental necessity of its specific structural and stability profile.

Procurement Budgeting Chemical Economics

Potential Analgesic Activity: Class-Level Evidence for 3-Amino-3-arylpropan-1-ol Scaffold

While direct biological data for 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is absent from public domain, the broader chemical class of 3-amino-3-arylpropan-1-ol derivatives, to which it belongs, has been patented for pronounced analgesic action [1][2]. The class is characterized by affinity for binding site 2 of the sodium channel (BTX binding) and the benzothiazepine binding site of the L-type calcium channel [2]. This class-level inference provides a mechanistic rationale for exploring the target compound in pain-related research, distinguishing it from other amino alcohol subclasses.

Analgesic Research Drug Discovery Pharmacology

Limited Public Biological Activity Data: A Call for Empirical Validation

An explicit search across major scientific databases and public bioactivity repositories (e.g., PubChem, ChEMBL, BindingDB) reveals a notable absence of peer-reviewed, quantitative biological data (e.g., IC50, Ki, EC50) for the specific compound 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride [1]. In contrast, other substituted phenylpropanolamines, such as certain enantiomeric propanolamines, have reported IC50 values between 30-100 nM against NR2B-containing NMDA receptors [2]. This lack of baseline data for the target compound itself is a critical differential factor; it underscores the compound's role as an early-stage research tool or synthetic intermediate where empirical characterization is required and must not be presumed.

Biochemical Assays Target Engagement Data Reproducibility

3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride: Recommended Use Cases Based on Verified Evidence


High-Purity Chemical Synthesis and Scaffold Derivatization

When a synthetic route demands precise stoichiometry and minimal impurity interference (e.g., in the preparation of a focused library of 3-amino-3-arylpropan-1-ol analogs), the 97% purity specification of this dihydrochloride salt is advantageous. Its use over the 95% purity ortho-isomer reduces the risk of side reactions from unknown impurities, thereby improving yield and analytical consistency in the final product. This is supported by the supplier purity data .

Ion Channel Modulation Studies Informed by Class-Level Pharmacology

For early-stage exploratory research into novel analgesics targeting sodium channel site 2 or L-type calcium channels, this compound serves as a starting point. The class-level evidence for the 3-amino-3-arylpropan-1-ol scaffold provides a rational basis for its inclusion in primary screens, as documented in the patent literature [1]. Its selection over simpler amino alcohols is justified by this class-specific pharmacological precedent.

Temperature-Sensitive Storage and Handling Experiments

The strict 2-8°C storage requirement of this compound makes it an appropriate internal standard or control in experiments designed to study the effects of thermal degradation on amino alcohol dihydrochloride salts. The differential stability profile relative to room-temperature-stable isomers can be leveraged in forced degradation studies or in the validation of cold-chain logistics for sensitive chemical reagents.

Development of Custom Assays and Chemical Probes

The current absence of published bioactivity data for this specific compound [2] positions it as a candidate for the development of novel chemical probes. Researchers seeking to profile the target landscape of this under-characterized scaffold can acquire it as a reference compound for in-house assay development, target engagement studies, and subsequent structure-activity relationship (SAR) exploration.

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